REACTION_CXSMILES
|
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[Br:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([NH:19][C:20](=[O:24])[CH2:21][CH2:22][CH3:23])=[N:15][NH:16]2)=[CH:12][CH:11]=1.C(OCC)(=O)C.O>C(#N)C>[Br:9][C:10]1[C:18]([N+:7]([O-:8])=[O:6])=[C:17]2[C:13]([C:14]([NH:19][C:20](=[O:24])[CH2:21][CH2:22][CH3:23])=[N:15][NH:16]2)=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)NC(CCC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at about 3° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The medium is then evaporated under reduced pressure (2 kPa; 40° C.)
|
Type
|
FILTRATION
|
Details
|
The insoluble material is filtered off
|
Type
|
WASH
|
Details
|
washed with 20 cm3 of diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography under an argon pressure of 50 kPa
|
Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40-60 μm; diameter 3.5 cm), eluting with ethyl acetate/cyclohexane (30/70 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting 35 cm3 fractions
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 50° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (90 Pa; 50° C.), 30 mg of N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1[N+](=O)[O-])NC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |